Technical Monograph: [1-(3-Methylphenyl)pyrazol-4-yl]methanamine
Technical Monograph: [1-(3-Methylphenyl)pyrazol-4-yl]methanamine
Structure-Activity Relationships, Synthetic Protocols, and Medicinal Chemistry Applications [1][2][3]
Abstract
[1-(3-Methylphenyl)pyrazol-4-yl]methanamine is a privileged heterocyclic scaffold in modern drug discovery.[1][2] Characterized by a 1-arylpyrazole core decorated with a primary aminomethyl group at the C4 position, this molecule serves as a critical pharmacophore in the development of kinase inhibitors, Sigma-1 receptor antagonists, and anti-inflammatory agents.[1][3] This guide provides a comprehensive analysis of its physicochemical properties, robust synthetic methodologies, and its strategic utility in Fragment-Based Drug Discovery (FBDD).[1][2][3]
Structural Analysis & Physicochemical Profile
The molecule consists of three distinct domains: the pyrazole core (aromatic linker), the 3-methylphenyl tail (lipophilic anchor), and the methanamine head (polar warhead/linker).[1][2][3]
Chemical Identity[1][2][3][4][5][6][7]
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IUPAC Name: 1-(3-methylphenyl)pyrazol-4-yl]methanamine[1][2][3]
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Key Feature: The 3-methyl group on the phenyl ring restricts conformational freedom and enhances lipophilicity compared to the unsubstituted phenyl analog, often improving binding selectivity in hydrophobic pockets.[1][2][3]
Physicochemical Properties (Calculated)
The following data represents the consensus profile for this scaffold, essential for assessing "Drug-Likeness" (Lipinski’s Rule of 5).
| Property | Value | Significance in Drug Design |
| Molecular Weight | 187.24 g/mol | Ideal for Fragment-Based Drug Discovery (Rule of 3 compliant).[1][2][3] |
| cLogP | ~1.4 – 1.8 | Moderate lipophilicity ensures good membrane permeability without solubility issues.[1][2][3] |
| TPSA | ~45 Ų | High blood-brain barrier (BBB) penetration potential; relevant for CNS targets.[1][2] |
| pKa (Amine) | ~9.2 | Predominantly protonated at physiological pH (7.4), facilitating electrostatic interactions (e.g., with Asp/Glu residues).[1][3] |
| H-Bond Donors | 2 | Primary amine (-NH₂) acts as a key hydrogen bond donor.[1][2] |
| Rotatable Bonds | 3 | Low entropic penalty upon binding to protein targets.[1][2][3] |
Synthetic Retrosynthesis & Methodology
To ensure high purity and scalability, we utilize a Convergent Pyrazole Synthesis followed by a Nitrile Reduction .[1][2][3] This pathway avoids the instability often associated with aldehyde intermediates in oxidative conditions.[1][2][3]
Retrosynthetic Analysis (Graphviz)[1][3]
Figure 1: Retrosynthetic disconnection showing the construction of the pyrazole core via hydrazine condensation.
Detailed Experimental Protocol
Step 1: Synthesis of 1-(3-Methylphenyl)pyrazole-4-carbonitrile
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Reagents: 3-Methylphenylhydrazine hydrochloride (1.0 eq), Ethoxymethylene malononitrile (1.1 eq), Ethanol (anhydrous), Triethylamine (1.5 eq).[1][3]
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Procedure:
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Dissolve 3-methylphenylhydrazine HCl in ethanol under N₂ atmosphere.
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Add triethylamine dropwise to neutralize the HCl salt.[1][2][3]
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Reflux the mixture at 78°C for 3–4 hours. Monitor by TLC (Hexane:EtOAc 3:1).[1][2][3]
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Workup: Cool to room temperature. The product often precipitates.[1][2][3] Filter and wash with cold ethanol.[1][2][3] If no precipitate, evaporate solvent and recrystallize from EtOH/Water.[1][2][3]
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Validation: 1H NMR should show the pyrazole C3/C5 protons as distinct singlets (or doublets with small coupling) around 8.0–8.5 ppm.[1][2][3]
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Step 2: Reduction to [1-(3-Methylphenyl)pyrazol-4-yl]methanamine
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Reagents: LiAlH₄ (2.5 eq) or Raney Nickel/H₂ (50 psi), THF (anhydrous).
-
Procedure (LiAlH₄ method):
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Suspend LiAlH₄ in anhydrous THF at 0°C.
-
Add the nitrile intermediate (dissolved in THF) dropwise to control the exotherm.[1][2][3]
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Allow to warm to RT, then reflux for 2 hours.
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Quenching (Fieser Method): Cool to 0°C. Carefully add water (x mL), then 15% NaOH (x mL), then water (3x mL).
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Concentrate the filtrate to yield the primary amine oil/solid.[1][2][3]
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Purification: Convert to HCl salt for storage by adding 4M HCl in dioxane, or purify via flash chromatography (DCM:MeOH:NH₄OH).[1][2][3]
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Medicinal Chemistry Utility
This scaffold is not merely a passive linker; it is an active pharmacophore.[1][2][3]
Pharmacophore Mapping[1][2][3]
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Kinase Inhibition: The pyrazole nitrogen (N2) often accepts a hydrogen bond from the kinase hinge region (e.g., in JAK or ALK inhibitors).[1][2][3] The C4-aminomethyl group projects into the solvent front, improving solubility or interacting with ribose-binding pocket residues.[1][2][3]
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Sigma-1 Receptor (σ1R) Antagonism: 1-Arylpyrazoles are established σ1R ligands.[1][2][3][4] The 3-methylphenyl group occupies the primary hydrophobic binding pocket, while the protonated amine forms a critical salt bridge with Asp126 in the receptor binding site.[1][2][3]
Biological Pathway Interaction (Sigma-1 Example)
Figure 2: Mechanism of action for 1-arylpyrazole ligands in Sigma-1 receptor modulation, leading to neuroprotective effects.[3]
Handling, Stability, & Analytics
Stability Profile
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CO₂ Sensitivity: Like all primary amines, this compound will absorb atmospheric CO₂ to form carbamates.[1][2][3] Storage: Store as the Hydrochloride (HCl) or Dihydrochloride salt in a desiccator at -20°C.
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Oxidation: The benzylic-like position (aminomethyl) is susceptible to slow oxidation if left in solution with transition metals.[1][2]
Analytical Validation Standards
To certify the identity of the synthesized material, the following signals must be present:
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1H NMR (DMSO-d6):
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LC-MS:
References
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PubChem. Compound Summary: (3-Phenyl-1H-pyrazol-4-yl)methanamine (Analog Reference).[1][2] National Library of Medicine.[1][2][3] Available at: [Link][1][3]
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Díaz, J. L., et al. (2012). Synthesis and biological evaluation of the 1-arylpyrazole class of σ(1) receptor antagonists.[1][2][3][4] Journal of Medicinal Chemistry.[1][2][3] Available at: [Link]
-
Ansari, A., et al. (2017). Biological Activities of Pyrazole Derivatives: A Review.[1][2][3] European Journal of Medicinal Chemistry.[1][2][3] (General Pyrazole Chemistry).[1][2][3][4][5][6][7][8]
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